2-Pyridin-1-ium-1-ylacetamide;hydrochloride is a chemical compound classified as a pyridinium salt. This compound is characterized by the presence of a pyridinium ring, which is a six-membered aromatic ring containing a nitrogen atom. Pyridinium salts are known for their diverse applications in organic synthesis and pharmaceutical chemistry, often serving as intermediates or catalysts in various reactions. The molecular formula for this compound is , and its molecular weight is approximately 173.62 g/mol.
The synthesis of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride typically involves the reaction of pyridine with acetamide under acidic conditions. Hydrochloric acid is commonly used as a catalyst to facilitate the reaction and provide the chloride ion necessary for forming the hydrochloride salt.
The reaction conditions usually require controlled temperature and pressure to optimize yield and purity. In industrial applications, continuous flow reactors are often employed to ensure precise control over these parameters, leading to more efficient production processes.
The structure of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride can be represented by its canonical SMILES notation: C1=CC=[N+](C=C1)CC(=O)N.Cl
. The compound features a pyridinium ring with an acetamide substituent.
2-Pyridin-1-ium-1-ylacetamide;hydrochloride can participate in several chemical reactions, including:
For oxidation, common oxidizing agents include hydrogen peroxide and peracids. Reduction reactions typically utilize reducing agents such as sodium borohydride or lithium aluminum hydride. Nucleophilic substitution may involve amines, thiols, or alkoxides as nucleophiles.
The mechanism of action for 2-Pyridin-1-ium-1-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The pyridinium ring can engage with nucleophilic sites on enzymes and proteins, potentially inhibiting or modulating their activity. Additionally, the compound may participate in redox reactions that influence cellular oxidative states and signaling pathways.
The physical properties of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 173.62 g/mol |
Melting Point | Not available |
Density | Not available |
Chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in water |
Stability | Stable under normal conditions |
The compound's stability allows it to be used in various chemical environments without significant degradation .
2-Pyridin-1-ium-1-ylacetamide;hydrochloride has numerous applications in scientific research:
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6